molecular formula C12H16N2O B1338403 N-(pyrrolidin-2-ylmethyl)benzamide CAS No. 247233-99-4

N-(pyrrolidin-2-ylmethyl)benzamide

Cat. No.: B1338403
CAS No.: 247233-99-4
M. Wt: 204.27 g/mol
InChI Key: SDSNCRLGLMMTNF-UHFFFAOYSA-N
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Description

N-(pyrrolidin-2-ylmethyl)benzamide is a benzamide derivative featuring a pyrrolidine ring attached to the benzamide nitrogen via a methylene linker. Benzamides are a versatile class of compounds with applications ranging from pharmaceuticals (e.g., histone deacetylase inhibitors, antiparasitics) to industrial uses (e.g., corrosion inhibitors). The pyrrolidine moiety may enhance solubility or modulate biological activity compared to other substituents .

Properties

CAS No.

247233-99-4

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-(pyrrolidin-2-ylmethyl)benzamide

InChI

InChI=1S/C12H16N2O/c15-12(10-5-2-1-3-6-10)14-9-11-7-4-8-13-11/h1-3,5-6,11,13H,4,7-9H2,(H,14,15)

InChI Key

SDSNCRLGLMMTNF-UHFFFAOYSA-N

SMILES

C1CC(NC1)CNC(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(NC1)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Amidation of Benzoyl Chloride with Pyrrolidin-2-ylmethyl Amine

One classical approach involves the reaction of benzoyl chloride with pyrrolidin-2-ylmethyl amine:

  • Reagents: Benzoyl chloride, pyrrolidin-2-ylmethyl amine, base (e.g., triethylamine or pyridine).
  • Conditions: Typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at 0–25 °C.
  • Mechanism: Nucleophilic attack of the amine on the acyl chloride carbonyl carbon, followed by chloride displacement.
  • Outcome: Formation of N-(pyrrolidin-2-ylmethyl)benzamide with high yield and purity.

This method is straightforward but requires careful control of moisture and temperature to avoid hydrolysis or side reactions.

Coupling via Carbodiimide-Mediated Amide Bond Formation

An alternative and widely used method employs carbodiimide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):

  • Reagents: Benzoic acid, pyrrolidin-2-ylmethyl amine, EDC, and often an additive like HOBt (1-hydroxybenzotriazole).
  • Conditions: Reaction in polar aprotic solvents (e.g., DMF or dichloromethane) at room temperature.
  • Advantages: Mild conditions, high selectivity, and compatibility with sensitive functional groups.
  • Procedure: Activation of the carboxylic acid by EDC to form an O-acylisourea intermediate, which reacts with the amine to form the amide bond.

This method is preferred for substrates sensitive to harsh conditions and allows for efficient synthesis of benzamide derivatives.

Reductive Amination Route

In some cases, the pyrrolidin-2-ylmethyl substituent is introduced via reductive amination:

  • Step 1: Condensation of benzamide or benzaldehyde derivatives with pyrrolidine to form an imine or iminium intermediate.
  • Step 2: Reduction of the imine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Outcome: Formation of this compound with control over stereochemistry if chiral centers are involved.

This method is useful when direct amide formation is challenging or when the pyrrolidine ring needs to be introduced after benzamide formation.

Palladium-Catalyzed Coupling Reactions

Though less common for this specific compound, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can be employed to assemble complex benzamide derivatives with pyrrolidine substituents on aromatic rings:

  • Reagents: Halogenated benzamide derivatives and boronic acid or boronate esters bearing pyrrolidin-2-ylmethyl groups.
  • Catalysts: Pd(PPh3)4 or Pd/C with appropriate ligands.
  • Conditions: Typically reflux in polar solvents with bases.
  • Application: Useful for introducing pyrrolidinylmethyl groups on aromatic systems with high regioselectivity.

Data Table Summarizing Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct Amidation Benzoyl chloride, pyrrolidin-2-ylmethyl amine, base 0–25 °C, anhydrous solvent Simple, high yield Sensitive to moisture, side reactions possible
Carbodiimide-Mediated Coupling Benzoic acid, pyrrolidin-2-ylmethyl amine, EDC, HOBt Room temp, DMF/DCM Mild, selective, compatible with sensitive groups Requires coupling reagents, cost considerations
Reductive Amination Benzaldehyde/benzamide, pyrrolidine, NaBH3CN or NaBH(OAc)3 Room temp to mild heating Stereochemical control, versatile Requires careful handling of reducing agents
Pd-Catalyzed Coupling Halogenated benzamide, boronic ester, Pd catalyst Reflux, polar solvents High regioselectivity, versatile Requires expensive catalysts, complex setup

Research Findings and Analytical Data

  • Spectroscopic Characterization: The synthesized this compound typically shows characteristic amide carbonyl absorption in IR (~1630–1650 cm⁻¹), and proton NMR signals corresponding to aromatic protons (7.2–7.8 ppm), methylene protons adjacent to nitrogen (~3.0–4.0 ppm), and pyrrolidine ring protons (1.5–3.5 ppm).

  • Purity and Yield: Using carbodiimide coupling, yields often exceed 80%, with purity confirmed by chromatographic and spectrometric methods.

  • Reaction Optimization: Studies indicate that the presence of additives like HOBt improves coupling efficiency and reduces side products. Temperature control is critical in direct amidation to prevent hydrolysis.

  • Alternative Routes: Reductive amination offers a route to chiral derivatives when starting from chiral aldehydes or amines, expanding the compound’s utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: N-(pyrrolidin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzamide moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(pyrrolidin-2-ylmethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(pyrrolidin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes. For example, it may act as an inhibitor of serine proteases or other enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Diversity and Substituent Effects

The biological and physicochemical properties of benzamides are heavily influenced by substituents on the amide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name Substituent Structure Key Applications/Activities Synthesis Method (Yield) Melting Point/Physical Data References
N-(pyrrolidin-2-ylmethyl)benzamide Pyrrolidine-2-ylmethyl group Inferred: Potential CNS activity Likely via benzoyl chloride + amine Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl group Not specified (pharmacological screening) Benzoyl chloride + 3,4-dimethoxyphenethylamine (80%) 90°C
Nitazoxanide 5-Nitro-2-thiazolyl group Antiparasitic, antiviral Multi-step synthesis Not reported
N-(Pyridin-2-ylmethyl)benzamide Pyridin-2-ylmethyl group Catalytic/coordination chemistry Benzoyl chloride + 2-(aminomethyl)pyridine (90%) 56°C
N-(Thiazol-2-yl)benzamide derivatives Thiazol-2-yl group Antimicrobial, corrosion inhibition Benzoyl chloride + thiazol-2-amine Varies by derivative
Mocetinostat (MGCD0103) Complex aryl and pyrimidine groups HDAC inhibitor (anticancer) Multi-step synthesis Molecular weight: 558.27 g/mol
Key Observations:
  • Pyrrolidine vs. Pyridine/Phenethyl Groups : The pyrrolidine ring in the target compound may improve solubility compared to aromatic substituents (e.g., Rip-B’s dimethoxyphenethyl group) .
  • Thiazole vs. Pyrrolidine : Thiazole-containing benzamides (e.g., Nitazoxanide) exhibit antiparasitic activity, whereas pyrrolidine derivatives are less studied but may target neurological receptors due to the amine-rich structure .
  • Complexity and Activity : MGCD0103’s elaborate structure enables HDAC inhibition, highlighting how bulkier substituents can enhance target specificity .
Pharmacological Activities:
  • Anticancer : MGCD0103’s HDAC inhibition demonstrates the role of benzamides in epigenetics .
  • Antimicrobial : Thiazolyl benzamides show activity against bacteria and fungi .
  • Antiparasitic : Nitazoxanide’s nitro-thiazole group is critical for targeting parasites .
Industrial Uses:
  • Corrosion Inhibition: N-(6-aminobenzothiazol-2-yl)benzamide reduces metal corrosion, attributed to electron-rich thiazole and amide groups .

Physicochemical Properties

Table 3: Thermal and Spectral Data
Compound Melting Point ¹H-NMR Shifts (Key Peaks)
Rip-B 90°C Aromatic protons: δ 6.7–7.4 ppm
N-(Pyridin-2-ylmethyl)benzamide 56°C Pyridine H: δ 8.4–8.6 ppm
N-(Thiazol-2-yl)benzamide Not reported Thiazole H: δ 7.8–8.1 ppm
  • Pyrrolidine Analogs : Expected ¹H-NMR signals include pyrrolidine ring protons (δ 1.5–3.5 ppm) and amide NH (δ 6.5–7.0 ppm) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(pyrrolidin-2-ylmethyl)benzamide, and what reaction conditions are typically employed?

  • Methodological Answer : The compound is commonly synthesized via condensation reactions between pyrrolidin-2-ylmethylamine and benzoyl derivatives. For example, coupling benzoyl chloride with pyrrolidin-2-ylmethylamine in pyridine under reflux (4 hours) yields the target compound . Alternative routes involve multi-step protocols, such as reductive amination (e.g., Pd/C-catalyzed hydrogenation of intermediates) or carbodiimide-mediated coupling (e.g., EDC/HOBT in DMSO) . Key considerations include solvent choice (e.g., dichloromethane for acylation steps) and catalyst selection (e.g., Lawesson’s reagent for sulfur incorporation in related analogs) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the connectivity of the pyrrolidine and benzamide moieties. X-ray crystallography (as demonstrated in analogous benzamide structures) provides definitive conformational data, such as dihedral angles between aromatic and heterocyclic rings . High-resolution mass spectrometry (HRMS) and HPLC (with UV detection at 254 nm) validate purity, while IR spectroscopy identifies key functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at the pyrrolidine or benzamide moieties influence the compound’s biological activity, based on structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR studies on benzamide analogs reveal that:

  • Pyrrolidine modifications : Substitution at the pyrrolidine nitrogen (e.g., alkylation) enhances metabolic stability but may reduce target affinity due to steric hindrance .
  • Benzamide substitutions : Electron-withdrawing groups (e.g., trifluoromethyl) at the benzamide’s para position increase lipophilicity and improve blood-brain barrier penetration, as seen in SMO inhibitors .
  • Linker optimization : Replacing methylene linkers with thioether or oxadiazole groups alters conformational flexibility and binding kinetics .
    • Data Contradiction Note : While some studies prioritize trifluoromethyl groups for stability, others report reduced solubility, necessitating formulation optimization .

Q. What challenges arise in optimizing reaction yields during multi-step syntheses of this compound derivatives, and how can they be mitigated?

  • Methodological Answer : Common challenges include:

  • Low coupling efficiency : Using excess carbodiimide (EDC) or coupling agents (HOBT) improves amide bond formation but may require purification via column chromatography (e.g., chloroform:methanol gradients) .
  • Byproduct formation : Side reactions during pyrrolidine functionalization (e.g., over-alkylation) are minimized by stepwise addition of reagents under inert atmospheres .
  • Scale-up issues : Transitioning from batch to flow chemistry enhances reproducibility for hydrogenation steps (e.g., Pd/C catalysis) .

Q. How do crystallographic data inform the understanding of the compound’s conformation and potential interactions with biological targets?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:

  • Amide geometry : The planar benzamide group facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
  • Pyrrolidine puckering : The envelope conformation of the pyrrolidine ring influences hydrogen-bonding interactions with polar targets (e.g., Asp/Glu residues) .
    • Data Application : Docking studies using crystallographic data predict binding modes for kinase or protease targets, guiding rational drug design .

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